(E)-3-methyl-2,6-dioxohex-4-enoic acid

Description

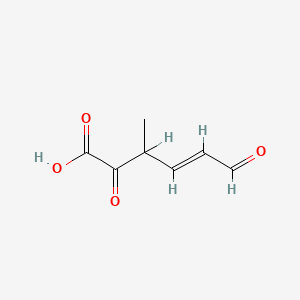

(E)-3-Methyl-2,6-dioxohex-4-enoic acid (CAS: 56771-77-8) is an α,β-unsaturated diketone-carboxylic acid hybrid molecule. Its structure features a conjugated enone system (C=C and adjacent ketone groups) and a terminal carboxylic acid group. The (E)-stereochemistry at the C4 double bond influences its reactivity and intermolecular interactions.

Properties

CAS No. |

56771-77-8 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

(E)-3-methyl-2,6-dioxohex-4-enoic acid |

InChI |

InChI=1S/C7H8O4/c1-5(3-2-4-8)6(9)7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ |

InChI Key |

OWEJZDDNXJWEGA-NSCUHMNNSA-N |

Isomeric SMILES |

CC(/C=C/C=O)C(=O)C(=O)O |

Canonical SMILES |

CC(C=CC=O)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methyl-2,6-dioxohex-4-enoic acid typically involves the aldol condensation of suitable precursors. One common method involves the reaction of acetone with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: Room temperature to reflux conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal oxides or zeolites can be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-3-methyl-2,6-dioxohex-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form carboxylic acids.

Reduction: Reduction with sodium borohydride or lithium aluminum hydride can convert the keto groups to hydroxyl groups.

Substitution: Halogenation reactions can occur at the alpha position relative to the keto groups using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether

Substitution: Bromine in carbon tetrachloride or chlorine in acetic acid

Major Products:

Oxidation: Corresponding carboxylic acids

Reduction: Corresponding alcohols

Substitution: Alpha-halogenated derivatives

Scientific Research Applications

(E)-3-methyl-2,6-dioxohex-4-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-methyl-2,6-dioxohex-4-enoic acid involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of keto groups, facilitating nucleophilic addition reactions. In biological systems, it may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and activity.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Functional Group and Reactivity Comparisons

Table 1: Key Structural and Functional Features

Key Observations:

- Reactive Sites: The target compound’s α,β-unsaturated diketone moiety is distinct from 3-methyl-2(5H)-furanone’s cyclic enol ether but shares conjugation-based reactivity with 2'-hydroxycinnamic acid’s α,β-unsaturated carboxylic acid system .

- Biological Activity: Unlike 3-methyl-2(5H)-furanone and 2'-hydroxycinnamic acid—which exhibit anti-biofilm activity—the bioactivity of this compound remains uncharacterized in the provided evidence .

- Stereochemical Influence : The (E)-configuration of the target compound contrasts with the stereoisomeric R/S pairs of 4-(3-methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid, where hydrogen-bonding patterns differ between enantiomers .

Physicochemical and Regulatory Profiles

- Thermal Stability : The target compound’s α,β-unsaturated system may confer lower thermal stability compared to 3,6'-disinapoyl sucrose, which has a rigid sucrose backbone .

- Regulatory Status: this compound lacks an EC number and is restricted to industrial use, whereas 3,6'-disinapoyl sucrose is approved for food and cosmetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.